- Heteroaromatic derivatives for use as regulator, preparation method therefor and use thereof, World Intellectual Property Organization, , ,

Cas no 934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)

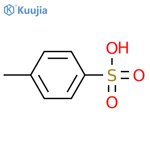

![2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://fr.kuujia.com/scimg/cas/934524-10-4x500.png)

934524-10-4 structure

Nom du produit:2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Numéro CAS:934524-10-4

Le MF:C13H9Cl2N3O2S

Mégawatts:342.200459241867

MDL:MFCD13193624

CID:823254

PubChem ID:53486828

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques

Nom et identifiant

-

- 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

- 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-7H-Pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-

- 2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7h-pyrrolo[2,3-D]pyrimidine

- C13H9Cl2N3O2S

- DTDGVNQSPAWHTH-UHFFFAOYSA-N

- BCP14551

- PB19366

- AX8166283

- AB0027744

- W9612

- ST24027313

- 2,4-dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine

- 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,

- 2,4-Dichloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 2,4-Dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

- 934524-10-4

- DB-355216

- A1-00638

- 2 pound not4-Dichloro-7-tosyl-7H-pyrrolo[2 pound not3-d]pyrimidine

- DS-0760

- CS-M2770

- 2,4-Dichloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine

- AKOS015850444

- 44TZH2Y76U

- 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- MFCD13193624

- DTXSID30705152

- SCHEMBL1015374

- 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

-

- MDL: MFCD13193624

- Piscine à noyau: 1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3

- La clé Inchi: DTDGVNQSPAWHTH-UHFFFAOYSA-N

- Sourire: O=S(N1C2C(=C(N=C(N=2)Cl)Cl)C=C1)(C1C=CC(C)=CC=1)=O

Propriétés calculées

- Qualité précise: 340.979

- Masse isotopique unique: 340.979

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 2

- Complexité: 476

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 73.2

- Le xlogp3: 4.1

Propriétés expérimentales

- Dense: 1.59

- Point d'ébullition: 447.1±55.0°C at 760 mmHg

- Point d'éclair: 224.217°C

- Indice de réfraction: 1.707

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Conditions de stockage:Inert atmosphere,2-8°C

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048296-25g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 98% | 25g |

¥6148.00 | 2024-04-24 | |

| Ambeed | A114934-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 97% | 10g |

$489.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0978214-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 95% | 10g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | D960525-1g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine |

934524-10-4 | 95+% | 1g |

$120 | 2024-06-06 | |

| abcr | AB437626-1 g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 1g |

€170.50 | 2023-07-18 | ||

| Ambeed | A114934-250mg |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 97% | 250mg |

$32.0 | 2025-02-21 | |

| abcr | AB437626-250 mg |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 250MG |

€133.10 | 2022-03-02 | ||

| abcr | AB437626-5 g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 5g |

€553.00 | 2023-07-18 | ||

| Chemenu | CM152404-1g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 95%+ | 1g |

$206 | 2021-08-05 | |

| eNovation Chemicals LLC | D960525-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine |

934524-10-4 | 95+% | 10g |

$405 | 2024-06-06 |

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

Référence

- Synthesis and biological evaluation of substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 inhibitors, Tetrahedron, 2014, 70(33), 4947-4956

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt

1.2 1 h, rt

1.2 1 h, rt

Référence

- Preparation of alkynyl pyrrolopyrimidine compounds as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt

Référence

- JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 30 min, rt

Référence

- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors, Journal of Medicinal Chemistry, 2014, 57(1), 144-158

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt

Référence

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 0 °C; 3 h, rt

Référence

- Deuterated tasocitinib derivatives as Janus kinase 3 inhibitors and their preparation and use for the treatment and prevention of Janus kinase 3-mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt

Référence

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors, ACS Medicinal Chemistry Letters, 2016, 7(10), 950-955

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Aryl phosphorus oxide with inhibitory effect on protein tyrosine kinase, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 16 h, rt

Référence

- Fused-ring heterocycle derivative and medical use thereof, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 1 h, 25 °C

Référence

- Preparation, antitumor activity and protein kinase inhibition of pyrrolopyrimidines, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 2 h, rt

Référence

- Preparation of pyrrolopyrimidines as inhibitors of LRRK2 kinase for the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt

Référence

- Preparation of pyrimidine and pyridine derivatives useful in treatment, amelioration or prevention of influenza, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; rt; 1.5 h, rt

Référence

- Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors, ACS Medicinal Chemistry Letters, 2019, 10(12), 1628-1634

Méthode de production 15

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Substituted diaminopyrimidine compound and its application in treating ALK-mediated disease, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 5 h, rt

Référence

- Preparation of 4-amino-(1H)-pyrazole containing compounds as JAK kinase inhibitors, China, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 18 h, rt

1.2 18 h, rt

Référence

- (R)-3-(N,N-Dimethylamino)pyrrolidine derivatives as JAK3 kinase inhibitors and their preparation and use in the treatment of JAK3 kinase-mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; 0.5 h, rt

Référence

- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt

1.2 1 h, rt

1.3 Reagents: Water

1.2 1 h, rt

1.3 Reagents: Water

Référence

- Preparation of pyrrolopyrimidine compounds and their use as janus kinase modulators, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt

Référence

- High-efficiency pyrrolopyrimidine BTK inhibitor, its preparation method and application, China, , ,

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Littérature connexe

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

Related Articles

-

Rôle de la Glycyl-L-tyrosine dans les applications bio-pharmaceutiques : synthèse, propriétés et app……Jun 19, 2025

-

Cyclopropylboronique : Un Élément Clé dans la Chimie Bio-pharmaceutique L'intégration de motifs molé……Jun 19, 2025

-

Triadimefon : Mise au point sur les propriétés bio-pharmaceutiques de ce fongicide Profil du Produit……Jun 24, 2025

-

Découverte et Applications de 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride dans les Reche……Jun 19, 2025

-

L'Importance du 4-Méthyl-5-thiazoléthanol dans les Applications Chimiques Bio-pharmaceutiques L……Jun 24, 2025

934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) Produits connexes

- 2418648-61-8(3-ethynyl-2,6-dimethyl-5-(piperazin-1-yl)methylaniline)

- 118618-61-4(1H-Indole-2-carbonylchloride, 1-methyl-)

- 6358-23-2(Phenol,2-[(2,4-dinitrophenyl)amino]-)

- 1864395-66-3(N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide)

- 1602959-02-3(2,2-difluoro-1-(2-methylquinolin-6-yl)ethan-1-amine)

- 1446487-84-8((6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine)

- 1261879-97-3(2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-methanol)

- 1804166-20-8(3-(Chloromethyl)-5-ethylphenylpropanal)

- 2580231-82-7(5-{(tert-butoxy)carbonylamino}isoquinoline-8-carboxylic acid)

- 2229498-85-3(3-amino-1-(3-bromo-2-methylphenyl)cyclobutane-1-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Pureté:99%/99%/99%

Quantité:5g/10g/25g

Prix ($):243.0/440.0/856.0